
2,4-Dimethylphenylthiourea
説明
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenylthiourea consists of a thiourea group attached to a 2,4-dimethylphenyl group . The InChI string representation of the molecule isInChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethylphenylthiourea include a molecular weight of 180.27 g/mol, an XLogP3 value of 1.5, two hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . The exact mass and monoisotopic mass are both 180.07211956 g/mol, and the topological polar surface area is 70.1 Ų .科学的研究の応用
Antibacterial Properties
(2,4-Dimethylphenyl)thiourea: has been studied for its antibacterial efficacy. It shows promise in inhibiting the growth of various bacterial strains, which could be crucial in developing new antibiotics to combat resistant bacteria .
Antioxidant Activity
This compound also exhibits antioxidant properties, which are important in protecting cells from oxidative stress. This stress is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Anticancer Applications
Research indicates that (2,4-dimethylphenyl)thiourea derivatives may have potential as anticancer agents. Their ability to interfere with cancer cell proliferation makes them a subject of interest in oncology .
Anti-Inflammatory Uses
The anti-inflammatory effects of (2,4-dimethylphenyl)thiourea are beneficial in the treatment of chronic inflammatory diseases. By reducing inflammation, they can help alleviate symptoms and improve quality of life .
Anti-Alzheimer’s Research
In the search for treatments for Alzheimer’s disease, (2,4-dimethylphenyl)thiourea derivatives have been explored for their potential to inhibit enzymes that are involved in the disease’s progression .
Antimalarial Potential
The compound’s antimalarial properties are significant, especially in the context of developing new treatments for malaria, a disease that continues to have a major impact globally .
Antituberculosis Activity
Thiourea derivatives, including (2,4-dimethylphenyl)thiourea , are being investigated for their role in combating tuberculosis. Their mechanism of action against Mycobacterium tuberculosis is a key research area .
Organic Synthesis
Beyond biological applications, (2,4-dimethylphenyl)thiourea is utilized in organic synthesis as an intermediate. Its versatility in reactions makes it a valuable compound in chemical synthesis .
作用機序
Target of Action
(2,4-Dimethylphenyl)thiourea, also known as 1-(2,4-Dimethylphenyl)-2-thiourea or 2,4-Dimethylphenylthiourea, primarily targets enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For example, it has been found to be a potent inhibitor of AChE . By inhibiting these enzymes, (2,4-Dimethylphenyl)thiourea alters the normal biochemical processes in which these enzymes are involved.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can disrupt the cholinergic system in the nervous system, affecting nerve signal transmission .
Result of Action
The inhibition of the target enzymes by (2,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially affect blood sugar levels, while the inhibition of AChE and BuChE could impact nerve signal transmission .
特性
IUPAC Name |
(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLPYRXTCQWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168282 | |
| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenylthiourea | |
CAS RN |
16738-20-8 | |
| Record name | N-(2,4-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,4-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea as revealed by its crystal structure?
A1: The crystal structure analysis of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea reveals several important structural features:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



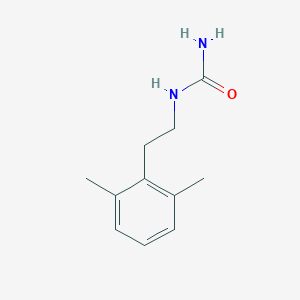
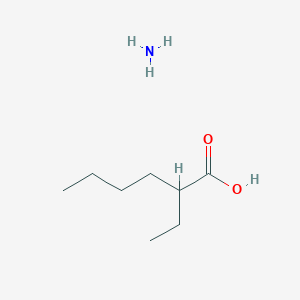

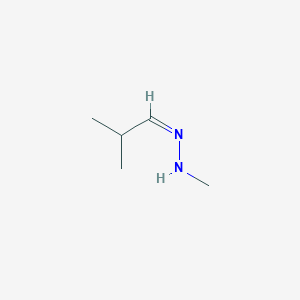
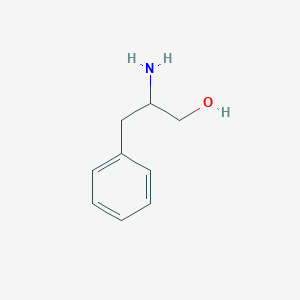





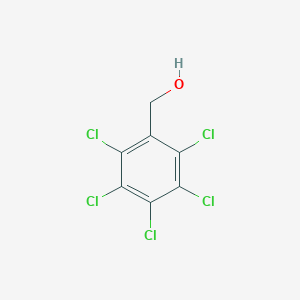

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
